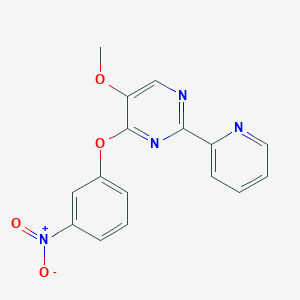![molecular formula C7H8N4O2S B3134629 N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide CAS No. 400081-70-1](/img/structure/B3134629.png)
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been studied extensively. For instance, a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .Molecular Structure Analysis
While specific molecular structure analysis for “N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide” is not available, the general class of 1,2,4-triazolo[1,5-a]pyridines has been studied . These compounds are known to have a bridge-headed nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyridines have been explored. For example, Liu and coworkers developed a mechanochemical method to obtain 1,2,4-triazolo[1,5-a]pyridines by the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Triazoles, including compounds structurally similar to N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide, have been extensively studied for their biomedical applications. These heterocyclic compounds are recognized for their broad spectrum of biological activities. They serve as key scaffolds in drug discovery, targeting a range of diseases due to their ability to interact with various biological targets. For example, triazole derivatives have shown promising results as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. This versatility stems from their capacity to engage in multiple types of biochemical interactions, making them valuable in the development of new therapeutic agents (Aggarwal & Sumran, 2020).
Organic Synthesis and Catalysis
In the realm of organic chemistry, triazole compounds are celebrated for their role in catalysis and synthesis. Their stable heterocyclic structure enables them to participate in a variety of chemical reactions, facilitating the construction of complex organic molecules. The adaptability of triazole derivatives in synthetic chemistry underscores their significance in the design and production of novel compounds with enhanced pharmacological profiles or material properties (Philip et al., 2020).
Sensing and Material Science
Triazoles are also employed in the development of optical sensors and materials science. Their electronic and structural properties allow for the creation of sensitive and selective sensors for various applications, including environmental monitoring and clinical diagnostics. The ability of triazole derivatives to form complexes with metal ions makes them excellent candidates for designing fluorescent and colorimetric sensors, which are critical in detecting trace amounts of metals and other analytes in complex matrices (Alharbi, 2022).
Eigenschaften
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-14(12,13)10-6-3-2-4-11-7(6)8-5-9-11/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDHZPOZRBVFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CN2C1=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B3134551.png)

![3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134559.png)

![(3Z)-1-tert-butyl-3-(dimethylaminomethylidene)-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134572.png)




![N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B3134609.png)
![2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate](/img/structure/B3134621.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide](/img/structure/B3134636.png)
![3-(4-Methoxyphenyl)-1'-[(4-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3134643.png)
